(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a combination of pyridine, piperazine, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving 3-chloro-5-(trifluoromethyl)pyridine and piperazine.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 2-phenyl-3-(thiophen-2-yl)propanal to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Alcohol derivatives are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Investigated for its potential as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Thioesters: Compounds containing sulfur and ester functional groups.
Uniqueness:
- The combination of pyridine, piperazine, phenyl, and thiophene moieties in a single molecule is unique.
- The presence of the trifluoromethyl group adds to its distinct chemical properties, enhancing its potential applications in various fields.
This detailed article provides a comprehensive overview of (2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3OS/c24-20-13-17(23(25,26)27)15-28-21(20)29-8-10-30(11-9-29)22(31)19(14-18-7-4-12-32-18)16-5-2-1-3-6-16/h1-7,12-15H,8-11H2/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRIJCMDOZYGEE-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C(=C/C3=CC=CS3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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